REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].CO[Si](OC)(OC)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C1([B-](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C([PH+](C(C)(C)C)C)(C)(C)C>[Pd](Br)Br.O1CCCC1>[C:12]1([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0.358 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)Br
|
Name
|
|
Quantity
|
0.476 g
|
Type
|
reactant
|
Smiles
|
CO[Si](C1=CC=CC=C1)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.096 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.C(C)(C)(C)[PH+](C)C(C)(C)C
|
Name
|
palladium (II) bromide
|
Quantity
|
0.021 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Br)Br
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 30-ml four-necked flask was equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
added into the flask
|
Type
|
CUSTOM
|
Details
|
The flask was purged with argon
|
Type
|
STIRRING
|
Details
|
by stirring at 25° C. for 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction, 5 ml of toluene and 10 ml of saturated sodium chloride solution
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
CUSTOM
|
Details
|
The organic phase was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |